2-(3-Chloropropanamido)thiophene-3-carboxamide
Description
2-(3-Chloropropanamido)thiophene-3-carboxamide is a thiophene-derived compound characterized by a chloropropanamido substituent at the 2-position and a carboxamide group at the 3-position of the thiophene ring. A closely related analogue, 2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 302936-04-5), features a saturated benzothiophene ring system, with a molecular weight of 286.77 g/mol and slight solubility in chloroform, methanol, and DMSO . This compound is utilized in research contexts, though its exact biological targets remain unspecified.
Properties
IUPAC Name |
2-(3-chloropropanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1,3H2,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQRKXCWWIVCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207950 | |
| Record name | 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-98-8 | |
| Record name | 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-Chloropropanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Chloropropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropropanoyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Chloropropanamido)thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloropropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
*Calculated based on molecular formula C₇H₈ClN₂O₂S.
Key Observations :
- The chloropropanamido group at position 2 distinguishes the target compound from cyanoacetamido (Compound 92a) and cyclopropanecarbonyl (A17) analogues, influencing electronic properties and steric interactions .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
Analysis :
Table 3: Reported Bioactivities of Analogues
Insights :
- Thiophene-3-carboxamides with polar substituents (e.g., hydroxyimino, fluorophenyl in ) show promise in neurodegenerative disease models .
- Antioxidant activity in Compound 92a highlights the role of electron-withdrawing groups (cyano, carboxamide) in radical scavenging .
- The chloropropanamido group in the target compound may confer unique reactivity or binding interactions, though direct bioactivity data are lacking.
Biological Activity
2-(3-Chloropropanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₉ClN₂O₂S, and it features a thiophene ring substituted with a chloropropanamide group. The presence of chlorine and the amide functional group are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-chloropropanoylamino)thiophene-3-carboxamide |
| Molecular Weight | 232.69 g/mol |
| CAS Number | 929973-98-8 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In a study focusing on its cytotoxic effects, this compound was found to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The compound's mechanism of action may involve the inhibition of specific tyrosine kinases, such as VEGFR-2, which plays a crucial role in tumor angiogenesis .
Case Study: Cytotoxicity Assessment
In a recent cytotoxicity assessment, the compound demonstrated an IC₅₀ value comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy. Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase and increased apoptosis in treated cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with cellular growth and survival pathways, leading to reduced viability of cancer cells.
Comparison with Related Compounds
When compared to similar thiophene derivatives, such as 2-(2-Chloropropanamido)thiophene-3-carboxamide, this compound shows enhanced biological activity due to its specific substitution pattern which affects its chemical reactivity and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
